Pyrenophorol
Description
Classification and Structural Features as a Macrodiolide
Pyrenophorol is classified as a macrodiolide, a type of macrolide characterized by a large lactone ring containing two or more ester functional groups. Specifically, it is a 16-membered macrocyclic diolide. researchgate.net One of its most defining structural characteristics is its C2 symmetry. This means the molecule has a rotational symmetry axis that allows it to appear unchanged after a 180° rotation.
This symmetry arises because this compound is a homodimer, constructed from the head-to-tail dimerization of two identical hydroxy-acid monomeric units. researchgate.net The molecule's full chemical name is (3E,5S,8R,11E,13S,16R)-5,13-Dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione. nih.gov
Table 1: Key Structural and Chemical Features of this compound
| Property | Description | Reference |
|---|---|---|
| Chemical Formula | C16H24O6 | nih.gov |
| Molecular Weight | 312.36 g/mol | nih.gov |
| Classification | Macrodiolide, Macrolide | researchgate.netnih.gov |
| Ring Size | 16-membered | researchgate.net |
| Key Feature | C2-Symmetric Homodimer | researchgate.net |
| Functional Groups | Diester (Dilactone), Dihydroxy, Dimethyl | nih.gov |
Historical Context of Discovery and Initial Characterization
This compound was first identified as a metabolic product of the fungus Pyrenophora avenae (now also known as Pyrenophora chaetomioides), a plant pathogen responsible for diseases in oats. wikipedia.orgresearchgate.net Its isolation was part of broader research into the chemistry of microorganisms. Since its initial discovery, this compound has been isolated from several other fungal species, including Stemphylium radicinum, Byssochlamys nivea, and endophytic fungi such as Phoma sp. researchgate.net
The characterization of its structure was accomplished through detailed spectroscopic analysis and chemical methods. The determination of its absolute configuration and its C2-symmetric nature were crucial findings that attracted the attention of synthetic organic chemists, who sought to replicate this complex natural architecture in the laboratory.
Significance within Secondary Metabolite Research
The significance of this compound in secondary metabolite research is multifaceted, stemming from its unique structure and its diverse biological activities. nih.gov As a C2-symmetric molecule, it presents an attractive and challenging target for total synthesis, driving the development of new and efficient synthetic methodologies in organic chemistry. researchgate.net
Furthermore, this compound and its derivatives exhibit a range of notable biological effects, establishing their importance in the search for new bioactive compounds. Research has demonstrated its activity in several areas:
Antimicrobial and Antifungal Activity : this compound has shown inhibitory effects against various microorganisms. researchgate.net It is active against the fungus Microbotryum violaceum and has also displayed activity against the alga Chlorella fusca and the bacteria Escherichia coli and Bacillus megaterium. researchgate.net
Phytotoxic Activity : As a metabolite from a plant pathogenic fungus, this compound exhibits phytotoxicity. mdpi.com It has been shown to cause leaf necrosis in wild oats (Avena sterilis), which is consistent with the disease symptoms caused by its parent organism. mdpi.comnih.gov
Anthelmintic Properties : The compound has also been noted for its pronounced anthelmintic (anti-parasitic worm) properties.
The array of biological activities associated with this compound underscores the importance of natural products as sources of potential new agents for applications in medicine and agriculture. mdpi.com The study of this compound and related macrodiolides continues to contribute to our understanding of chemical ecology, biosynthesis, and the vast chemical diversity produced by the fungal kingdom. nih.gov
Table 2: Documented Biological Activities of this compound
| Activity Type | Target Organism/Effect | Reference |
|---|---|---|
| Antifungal | Microbotryum violaceum | researchgate.net |
| Antibacterial | Escherichia coli, Bacillus megaterium | researchgate.net |
| Antialgal | Chlorella fusca | researchgate.net |
| Phytotoxic | Causes leaf necrosis in Avena sterilis | mdpi.com |
| Anthelmintic | Activity against parasitic worms |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3E,5S,8R,11E,13S,16R)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-14,17-18H,3-6H2,1-2H3/b9-7+,10-8+/t11-,12-,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQNDQOKFICJGL-UTBFYLPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C=CC(=O)OC(CCC(C=CC(=O)O1)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1OC(=O)/C=C/[C@H](CC[C@H](OC(=O)/C=C/[C@H](CC1)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448991 | |
| Record name | Pyrenophorol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22248-41-5 | |
| Record name | Pyrenophorol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation and Elucidation from Diverse Producer Organisms
Fungal Sources and Biosynthetic Origins
The following sections detail the specific fungal species from which pyrenophorol has been isolated and what is known about its biosynthesis.
Pyrenophora avenae, a pathogen affecting oats, is one of the primary and earliest known sources of this compound. researchgate.netresearchgate.net The closely related compound, pyrenophorin (B1236334), was also isolated from this fungus. sci-hub.semdpi.com The biosynthesis of this compound in Pyrenophora avenae involves the dimerization of two identical C8 hydroxy acid units. sci-hub.se This C2-symmetric dilactone structure is a common feature among macrodiolides produced by this genus. sci-hub.semdpi.com Research has shown that both this compound and dihydropyrenophorin are produced by P. avenae. mdpi.com
Drechslera avenae, the anamorph (asexual stage) of Pyrenophora avenae, is also a significant producer of this compound. researchgate.netsci-hub.se Specific pathotypes of D. avenae with host specificity to wild oats (Avena sterilis) have been found to produce this compound. researchgate.netresearchgate.net The compound was isolated from culture filtrates of this fungus and was identified through spectrometric analyses. researchgate.net In some instances, this compound was found to be a major product in the extraction process, even more so than other phytotoxins being investigated. researchgate.net The production of this compound by Drechslera species highlights the close metabolic relationship between the teleomorph (Pyrenophora) and anamorph stages of the same fungus. researchgate.netsci-hub.seconicet.gov.ar
The genus Alternaria is another source of this compound. researchgate.netresearchgate.net Specifically, the fungus Alternaria alternata has been identified as a producer of this macrodiolide. researchgate.netresearchgate.net The isolation of this compound from Alternaria species demonstrates that the capability to synthesize this compound is not restricted to the Pyrenophora/Drechslera complex. bertin-bioreagent.comchemicalbook.com The compound, also referred to as helmidiol in some literature, was isolated from Alternaria alternata strain FH-A 6965. researchgate.netnih.gov
This compound has been isolated from the fungus Byssochlamys nivea. researchgate.netuni-duesseldorf.deinformahealthcare.com In one study, a metabolite from the culture filtrate of a Byssochlamys nivea isolate was identified as this compound through X-ray crystallographic analysis. researchgate.netpublish.csiro.au This analysis was crucial in confirming the structure and absolute stereochemistry of (-)-pyrenophorol (B1265001). researchgate.net The identity of this compound and another metabolite with anthelmintic activity, helmidiol, was also established through this work. researchgate.netpublish.csiro.au
The phytopathogenic fungus Stemphylium radicinum is a known producer of this compound. researchgate.netresearchgate.netmedchemexpress.com The compound was isolated in low yield from the culture filtrates of Stemphylium radicinum C.M.I. 105654. medchemexpress.comresearchgate.net Along with this compound, this fungus also produces the related compound pyrenophorin. sci-hub.secdnsciencepub.com The co-occurrence of these two macrodiolides in Stemphylium radicinum is similar to that observed in Pyrenophora avenae. sci-hub.se
Endophytic fungi of the genus Phoma have also been identified as sources of this compound. researchgate.netresearchgate.net An endophytic Phoma sp. isolated from Lycium intricatum in Gomera was found to produce this compound and several of its derivatives. researchgate.nettu-braunschweig.deresearchgate.net Further research on endophytic Phoma species has led to the isolation of this compound, (-)-dihydropyrenophorin, and new analogues. scispace.com The discovery of this compound in endophytic fungi suggests a broader ecological role for this compound beyond plant pathogenesis. scispace.comlublin.pl
Table 1: Fungal Sources of this compound
| Fungal Genus | Specific Species | Common Association |
| Pyrenophora | Pyrenophora avenae | Plant pathogen (oats) |
| Drechslera | Drechslera avenae | Plant pathogen (oats) |
| Alternaria | Alternaria alternata | Plant pathogen |
| Byssochlamys | Byssochlamys nivea | Soil fungus |
| Stemphylium | Stemphylium radicinum | Plant pathogen |
| Phoma | Phoma sp. | Endophytic fungus |
Sponge-Derived Fungi (Setosphaeria sp. SCSIO 41009)
The marine environment, particularly sponges and their associated microorganisms, represents a rich and largely untapped source of novel secondary metabolites. Fungi derived from sponges, in particular, have been identified as prolific producers of structurally diverse and biologically active compounds. researchgate.netjapsonline.com Among these, the fungus Setosphaeria sp. SCSIO 41009, isolated from a marine sponge of the genus Callyspongia, has proven to be a significant producer of polyketides. acs.org
Initial investigations into the metabolic potential of Setosphaeria sp. SCSIO 41009 led to the isolation of a remarkable number of polyketides, totaling 31 compounds with varied structural scaffolds. acs.org Further exploration through genome mining of this strain uncovered 15 polyketide gene clusters. acs.org One of these clusters, a conserved six-gene cassette, was identified as being responsible for the biosynthesis of this compound and its derivatives. acs.org This discovery was significant as it linked the genetic potential of the fungus directly to the production of this class of C2-asymmetric 16-membered dilactones. acs.org
Subsequent research on Setosphaeria sp. SCSIO 41009 led to the isolation and characterization of numerous other polyketides, including new phthalides, isocoumarin (B1212949) derivatives, pyrones, a furanone, and depsidones. acs.org The identification of these compounds, such as setosphalides A and B, exserolides I–K, and setosphapyrones A–D, further underscores the metabolic diversity of this sponge-derived fungus. acs.org The structural determination of these metabolites was achieved through extensive spectroscopic analysis. acs.org
The biosynthetic pathway of this compound in this organism has also been a subject of study. Research has identified a unique flavoenzyme, PylE, which catalyzes an isomerization step in the maturation of the this compound dilactone scaffold. acs.orgnih.gov This enzyme facilitates the conversion of a 4-alcohol-2,3-unsaturated moiety into a 1,4-diketone structure, a key step in the formation of this compound derivatives. acs.org
| Compounds Isolated from Setosphaeria sp. SCSIO 41009 | Compound Class | Reference |
| This compound derivatives | Dilactone Polyketide | acs.org |
| Setosphalides A & B | Phthalide | acs.org |
| Exserolides I–K | Isocoumarin | acs.org |
| Setosphapyrones A–D | Pyrones | acs.org |
| Botryorhodines I & J | Depsidone | acs.org |
| 7-O-demethylmonocerin | Isocoumarin | acs.org |
Other Reported Microbial Producers
This compound and its related compounds are not exclusive to sponge-derived fungi. They have been isolated from a variety of other microbial sources, primarily pathogenic and endophytic fungi. bioaustralis.comresearchgate.net The first report of this compound dates back to the late 1960s. bioaustralis.com
Fungi belonging to the genus Phoma are notable producers of this compound. An endophytic Phoma sp. isolated from the plant Lycium intricatum was found to produce this compound, also known as helmidiol, along with its derivatives like 2,3,10,11-tetrahydrothis compound and the monomeric (4S,7R)-4,7-dihydroxyoctanoic acid. researchgate.netresearchgate.net Other species of Phoma have been recognized as sources of a wide array of bioactive natural products. researchgate.net
Several other fungal genera have been identified as producers of this compound. These are often plant pathogens and include species from Alternaria, Byssochlamys, Drechslera (including a pathotype of Drechslera avenae), and Stenphyllum. bioaustralis.comcaymanchem.com The genus Pyrenophora itself, from which the compound derives its name, also includes species that produce a variety of phytotoxins. mdpi.com
| Microbial Producer | Type | Reference |
| Alternaria sp. | Fungus | bioaustralis.comcaymanchem.com |
| Byssochlamys sp. | Fungus | bioaustralis.com |
| Drechslera sp. | Fungus | bioaustralis.com |
| Drechslera avenae | Fungus (Pathotype) | caymanchem.com |
| Phoma sp. | Endophytic Fungus | researchgate.netresearchgate.net |
| Pyrenophora sp. | Fungus | mdpi.com |
| Stenphyllum sp. | Fungus | bioaustralis.com |
Advanced Spectroscopic Methods in Structural Elucidation
The determination of the complex molecular structure of natural products like this compound relies heavily on a combination of advanced spectroscopic techniques. numberanalytics.com These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement. numberanalytics.comscribd.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structure elucidation for organic molecules. numberanalytics.comnih.gov
¹H NMR (Proton NMR): This technique provides information about the chemical environment of hydrogen atoms in the molecule, including the number of different types of protons and their neighboring atoms through spin-spin coupling patterns. nptel.ac.in
¹³C NMR (Carbon NMR): This method reveals the number of non-equivalent carbon atoms and their chemical environment, indicating the types of functional groups present (e.g., carbonyls, alkenes, aliphatic carbons). nih.govnptel.ac.in For C₂-symmetric molecules like this compound, the observation of half the expected number of carbon and proton signals in the NMR spectra is a key indicator of its symmetrical nature. nih.gov
2D NMR Techniques: More complex NMR experiments are crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together adjacent fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. nih.gov
Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. scribd.comnih.gov This was essential in establishing the molecular formula of this compound as C₁₆H₂₄O₆. caymanchem.com
Other Spectroscopic and Analytical Methods:
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups by detecting their characteristic vibrational frequencies. For this compound, IR spectroscopy would confirm the presence of hydroxyl (-OH) and ester carbonyl (C=O) groups. scribd.comnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about conjugated systems within the molecule, such as the α,β-unsaturated ester moieties in this compound. nih.gov
X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides the definitive three-dimensional structure, including the absolute configuration. researchgate.net The relative configuration of a this compound derivative, tetrahydrothis compound, was confirmed using this method. researchgate.net
The combined application of these spectroscopic methods allows for the complete and unambiguous elucidation of the structure of complex natural products, from their planar structure to their stereochemistry. numberanalytics.comresearchgate.net
| Spectroscopic Method | Information Obtained | Application in this compound Elucidation |
| ¹H NMR | Chemical shift, integration, and coupling of protons | Determines proton environments and connectivity. |
| ¹³C NMR | Number and type of carbon atoms | Confirms the 16 carbons and identifies functional groups. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (¹H-¹H, ¹H-¹³C) | Assembles the molecular backbone and confirms the macrocyclic structure. nih.gov |
| HRMS | Exact mass and elemental formula | Established the molecular formula C₁₆H₂₄O₆. caymanchem.comnih.gov |
| IR Spectroscopy | Presence of functional groups | Identifies hydroxyl and ester carbonyl groups. nih.gov |
| UV-Vis Spectroscopy | Presence of conjugated systems | Confirms the α,β-unsaturated ester systems. nih.gov |
| X-ray Crystallography | Absolute 3D structure | Confirmed the relative configuration of a derivative. researchgate.net |
Biosynthesis and Genetic Pathways of Pyrenophorol
Enzymology of Pyrenophorol Formation
Mechanistic Studies of Enzymatic Transformations
The maturation of this compound dilactones involves a distinctive flavoenzyme, PylE, which catalyzes the isomerization of the 4-alcohol-2,3-unsaturated moiety within the dilactone scaffold, leading to the formation of a 1,4-diketone. This enzymatic step is crucial for the final structure of this compound and its derivatives. nih.govcenmed.comwikipedia.orgfishersci.be
Molecular Docking Simulations
Molecular docking simulations have been utilized to complement mutagenesis experiments, offering a computational perspective on the interactions between PylE and its substrates or intermediates. nih.govcenmed.com These simulations help in predicting the binding modes and affinities of this compound or its precursors within the active site of the enzyme, thereby providing a structural basis for the observed catalytic activity. This computational approach has been crucial for gaining a deeper understanding of how PylE facilitates the isomerization reaction. nih.govcenmed.com
Proposed Catalytic Mechanisms
PylE, as a flavoenzyme, is a versatile biocatalyst capable of performing a range of reactions, including oxidation/reduction. nih.gov The isomerization catalyzed by PylE is proposed to occur via a general acid-base catalysis mechanism, similar to that observed in other flavoenzymes like AspoA in cytochalasan biosynthesis. nih.govwikipedia.org Two distinct catalytic mechanisms have been hypothesized for the isomerization reaction catalyzed by PylE:
Table 1: Proposed Catalytic Mechanisms for PylE-Catalyzed Isomerization
| Route | Initial Step | Intermediate Formation | Subsequent Steps | Final Product |
| A | Dehydrogenation of C4 hydroxyl | Compound 8 (intermediate) | Hydride transfer from FAD to C3, forming enol intermediate (Compound 9) | Tautomerization to ketone product (Compound 6), followed by another isomerization round to yield Compound 3. nih.gov |
| B | Protonation of C1 carbonyl | Dienol intermediate (Compound 7) | Proton abstraction from C4 | Subsequent tautomerization to Compound 6. nih.gov |
These proposed mechanisms highlight the complex interplay of proton transfers and redox reactions facilitated by the flavin cofactor (FAD) within the active site of PylE, leading to the formation of the 1,4-diketone moiety from the 4-alcohol-2,3-unsaturated structure. nih.gov
Precursor Incorporation and Metabolic Flux Analysis
The biosynthetic gene cluster responsible for the production of this compound dilactones has been identified through genome mining of a sponge-derived fungus. nih.govcenmed.com The elucidation of the biosynthetic pathway has been achieved through a combination of in vivo and in vitro experiments. nih.gov
Research indicates that the enzyme PylC plays a role in the hydroxylation at both C-4 and C-4' positions of a precursor molecule (referred to as compound 2 in some studies), which leads to the formation of this compound (compound 1). nih.gov Furthermore, the co-expression of the genes pylABCE results in the production of additional compounds (3, 4, and 5), while the accumulation of this compound (1) is significantly reduced. This suggests that PylE is involved in further modifications of this compound. nih.gov Another study suggests that pyrenophorin (B1236334) may serve as a precursor in the this compound biosynthesis pathway. researchgate.net Additionally, the biosynthetic pathway of compound 4 is proposed to originate from compound 3, potentially involving oxidation of the C-4 hydroxyl group and reduction of the C-2/C-3 olefin by an enzyme like PemlD, followed by hydrolysis of an ester linkage by native enzymes. fishersci.be
While significant progress has been made in identifying the precursors and key enzymatic steps in this compound biosynthesis, detailed metabolic flux analysis studies specifically quantifying the flow of these precursors through the entire pathway are not extensively described in the provided literature. Metabolic flux analysis, typically involving isotopically labeled metabolic tracers, is a powerful strategy for characterizing metabolic networks and understanding the quantitative flow of metabolites through interconnected pathways. invivochem.cnnih.gov However, specific data on flux distribution within the this compound biosynthetic pathway is not detailed here.
Synthetic Chemistry of Pyrenophorol and Analogues
Stereoselective Total Synthesis Approaches
The total synthesis of Pyrenophorol has been approached by numerous research groups, leading to a variety of strategic plans for its construction. These approaches are often designed to be highly stereoselective to yield the specific, naturally occurring isomer.
Retrosynthetic Strategies
Retrosynthetic analysis of this compound typically identifies the macrocyclic dilactone as the primary target for disconnection. The C2-symmetric structure logically suggests a dimerization of a C8 hydroxy acid monomer as the final key step. tandfonline.comthieme-connect.com This central strategy involves disconnecting the two ester bonds of the 16-membered ring to reveal two identical hydroxy acid subunits. tandfonline.com
One common retrosynthetic plan begins with (-)-Pyrenophorol (B1265001) (1) and traces it back to a seco-acid intermediate (14). thieme-connect.com This key intermediate is envisioned to arise from an allylic alcohol (11) via olefin metathesis and subsequent functional group manipulations. thieme-connect.com Further deconstruction of the allylic alcohol reveals simpler, often commercially available, chiral starting materials. thieme-connect.com For instance, some syntheses commence from (S)-epoxide or L-Aspartic acid. tandfonline.comnih.gov Another strategy envisions the target macrolide (1) originating from a hydroxy acid (2), which in turn is derived from an olefin (3). This olefin can be prepared by coupling fragments like 2-vinyl-1,3-dithiane (B14555309) (5) and bromo epoxide (4). sci-hub.se
A summary of a common retrosynthetic pathway is presented below:
Table 1: General Retrosynthetic Pathway for this compound| Target/Intermediate | Precursor(s) | Key Transformation |
|---|---|---|
| (-)-Pyrenophorol (Macrodiolide) | Seco-acid Monomer | Macrolactonization / Dimerization |
| Seco-acid | Allylic Alcohol | Olefin Metathesis, Oxidation |
| Allylic Alcohol | Simpler Chiral Epoxides or Alcohols | Epoxide Opening, Olefination |
Convergent Synthetic Methodologies
Convergent syntheses are characterized by the separate synthesis of major fragments of the target molecule, which are then joined together at a late stage. nih.gov This approach is generally more efficient than a linear synthesis where the main molecular backbone is assembled sequentially. nih.gov
Key Reactions and Methodological Innovations
The synthesis of a complex natural product like this compound often drives the development and application of innovative chemical reactions, particularly those that can precisely control the stereochemistry of the molecule.
Asymmetric Transformations for Stereocenter Control
Asymmetric synthesis is crucial for producing a single enantiomer of a chiral molecule. uniurb.itsolubilityofthings.com This is achieved by using chiral starting materials, chiral auxiliaries, or, most efficiently, through catalytic enantioselective reactions where a small amount of a chiral catalyst generates large quantities of an enantioenriched product. uniurb.itnih.gov The challenge in synthesizing this compound lies in controlling the absolute and relative configurations of its multiple stereocenters.
A cornerstone in the asymmetric synthesis of this compound and many other natural products is the Sharpless Asymmetric Epoxidation (SAE). tandfonline.com This powerful and reliable method is used to convert achiral allylic alcohols into chiral epoxy alcohols with very high enantioselectivity. units.it The predictability of the stereochemical outcome based on the chirality of the diethyl tartrate (DET) ligand used makes it an invaluable tool. units.it
In several total syntheses of (-)-Pyrenophorol, the Sharpless Asymmetric Epoxidation is a key step to install one of the critical stereocenters. researchgate.netthieme-connect.com For instance, a synthesis route may involve the creation of an allylic alcohol intermediate, which is then subjected to Sharpless Asymmetric Epoxidation conditions to yield a specific epoxy alcohol enantiomer. thieme-connect.com This epoxidation sets a crucial stereocenter that dictates the stereochemistry of adjacent centers in subsequent transformations, such as reductive epoxide opening to form a diol, ultimately leading to the correct configuration in the final this compound molecule. thieme-connect.comunits.it The application of this reaction has been central to the successful and stereocontrolled synthesis of this complex macrodiolide. researchgate.net
Macrocyclization Techniques
The formation of the 16-membered macrocyclic dilactone ring is the final and often most challenging step in the total synthesis of this compound. The low concentration required to favor intramolecular cyclization or intermolecular dimerization over polymerization necessitates high-dilution conditions.
The Mitsunobu reaction is the most widely employed method for the macrocyclization step in this compound syntheses. tandfonline.comresearchgate.net This reaction facilitates the formation of an ester bond from an alcohol and a carboxylic acid under mild, neutral conditions using reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh₃).
In the synthesis of this compound, two molecules of the C8 hydroxy acid monomer (the seco-acid) undergo a head-to-tail intermolecular cyclodimerization under Mitsunobu conditions. tandfonline.comthieme-connect.com This reaction proceeds with complete inversion of configuration at the chiral alcohol center, which must be accounted for in the synthetic design of the monomer. Numerous total syntheses have successfully used this cyclodimerization to furnish the 16-membered dilactone ring in moderate to good yields. nih.govtandfonline.comtandfonline.com For example, in a synthesis of the related compound pyrenophorin (B1236334), the Mitsunobu cyclodimerization proceeded with a 61% yield. sci-hub.se
The intramolecular Wittig reaction provides a powerful alternative for macrocyclization, forming the carbon-carbon double bond of the α,β-unsaturated ester within the macrolactone ring. researchgate.nettandfonline.com This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone within the same molecule.
As previously mentioned (see 4.2.1.5), the intramolecular Wittig reaction has been effectively used as part of a tandem sequence initiated by asymmetric hydroformylation. acs.orgnih.gov In this strategy, AHF is performed on a substrate containing a phosphonium (B103445) salt. The newly generated aldehyde from the hydroformylation is positioned to react with the ylide (formed in situ upon addition of a base), closing the ring to form the macrolactone. acs.orgacs.org This AHF/intramolecular Wittig olefination cascade is a highly convergent and atom-economical approach that simultaneously forms the macrocycle, sets a stereocenter, and controls the olefin geometry. acs.orgnih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| (–)-Pyrenophorol |
| (R)-7-hydroxyoct-2-enoic acid |
| (S)-Propylene oxide |
| (R)-1,2-Propanediol |
| (4R)-4-(tert-butyldimethylsiloxy)-1-pentyne |
| Diethyl azodicarboxylate (DEAD) |
| Diisopropyl azodicarboxylate (DIAD) |
| L-Aspartic acid |
| Pyrenophorin |
| Triphenylphosphine (PPh₃) |
| (salen)Co(III) complex |
| Imidazolidinone |
Yamaguchi Esterification
The Yamaguchi esterification is a crucial method for the formation of esters, particularly in the synthesis of complex molecules like macro-lactones. wikipedia.org This reaction involves the use of 2,4,6-trichlorobenzoyl chloride, often referred to as the Yamaguchi reagent, to create a mixed anhydride (B1165640) with a carboxylic acid. wikipedia.orgorganic-chemistry.org This intermediate then reacts with an alcohol in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to yield the desired ester. wikipedia.orgorganic-chemistry.org
This protocol is valued for its high yields, mild reaction conditions, and ability to form esters from sterically hindered substrates. frontiersin.org In the context of this compound synthesis, the Yamaguchi esterification has been employed as a key step for macrolactonization, the ring-closing reaction that forms the large lactone ring characteristic of this compound. tandfonline.comresearchgate.netscribd.com
A notable application involves the esterification of a seco-acid (a precursor with the ring opened) to form the macrocyclic structure. For instance, a synthetic route might involve preparing a specific hydroxy acid which is then subjected to Yamaguchi conditions to facilitate the intramolecular esterification, leading to the formation of the 16-membered ring. frontiersin.org
Table 1: Key Reagents in Yamaguchi Esterification
| Reagent | Function |
| 2,4,6-Trichlorobenzoyl chloride | Forms a mixed anhydride with the carboxylic acid |
| 4-Dimethylaminopyridine (DMAP) | Acts as a nucleophilic catalyst |
| Triethylamine (Et3N) or Diisopropylethylamine (iPr2NEt) | Base to neutralize the generated HCl |
| Toluene or THF | Solvent |
Olefin Metathesis (e.g., Grubbs Cross Metathesis)
Olefin metathesis, particularly cross-metathesis using Grubbs catalysts, has become a powerful tool in modern organic synthesis for the formation of carbon-carbon double bonds. mdpi.com This reaction has been instrumental in several total syntheses of this compound. tandfonline.comthieme-connect.com
A common strategy involves the cross-metathesis of two smaller olefin-containing fragments to construct the carbon skeleton of the this compound precursor. For example, an allylic alcohol can be reacted with an acrylate (B77674) ester in the presence of a second-generation Grubbs catalyst to form a key γ-keto-α,β-unsaturated ester intermediate. researchgate.net This approach allows for a convergent synthesis, where different parts of the molecule are synthesized separately before being joined together. thieme-connect.com
In one reported synthesis, olefin cross-metathesis between an allylic alcohol and methyl acrylate was utilized to create an enoate, which was a crucial intermediate on the path to the seco-acid needed for the final macrolactonization step. thieme-connect.com
Oxidation-Reduction Protocols (e.g., Swern, Pinnick, Baeyer-Villiger)
A variety of oxidation and reduction reactions are essential for manipulating the functional groups and establishing the correct stereochemistry during the synthesis of this compound. tandfonline.comresearchgate.net
Swern Oxidation: This method is frequently used to oxidize primary or secondary alcohols to aldehydes or ketones, respectively, under mild conditions. It has been a key transformation in several this compound syntheses. tandfonline.comresearchgate.net
Pinnick Oxidation: This reaction is employed to oxidize aldehydes to carboxylic acids. It is often used in sequence after a Swern oxidation to convert an alcohol to a carboxylic acid. tandfonline.comresearchgate.net
Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone. It has been utilized in synthetic approaches to this compound. tandfonline.comresearchgate.net
These redox protocols are often used in concert to elaborate the carbon skeleton and introduce the necessary oxygenated functional groups found in the this compound molecule. researchgate.net
Photo-induced Rearrangements
Photo-induced rearrangements represent a key strategy in some of the pioneering total syntheses of this compound. tandfonline.comresearchgate.net A notable example is the photo-induced rearrangement of an α,β-epoxy diazomethyl ketone. researchgate.netresearchgate.net This reaction proceeds to form a 4-hydroxy-2-alkenoate, which serves as a critical building block for the this compound structure. tandfonline.comresearchgate.net This photochemical transformation allows for the efficient introduction of both a hydroxyl group and an α,β-unsaturated ester moiety, which are characteristic features of the this compound monomeric unit. researchgate.net
Confirmation of Absolute Configuration by X-ray Crystallography and Total Synthesis
The definitive three-dimensional structure and absolute stereochemistry of naturally occurring (-)-pyrenophorol were established through a combination of total synthesis and X-ray crystallography. researchgate.netresearchgate.net While initial structural elucidation was performed, the first total synthesis by the Zwanenberg group was crucial in confirming the proposed structure. researchgate.net
Subsequently, X-ray diffraction analysis of a suitable crystal of this compound provided unambiguous proof of its absolute configuration. researchgate.netresearchgate.net The crystal structure revealed the precise arrangement of the atoms in space, confirming the C2-symmetric nature of the 16-membered macrodiolide ring and the specific stereochemistry at its chiral centers. researchgate.net The successful total synthesis of the natural isomer, yielding a compound with identical spectroscopic and physical properties, further corroborated the assigned structure and configuration. researchgate.netrsc.org
Biological Activities and Molecular Mechanisms of Action
Phytotoxicological Profile and Agronomic Potential
Pyrenophorol, a macrodiolide produced by various fungi, including pathotypes of Drechslera avenae, has demonstrated notable phytotoxic properties, suggesting its potential for agricultural applications. researchgate.netbioaustralis.com
This compound exhibits a distinct selective phytotoxicity, particularly among different species of wild oats. researchgate.net Research has shown that the compound is significantly more toxic to Avena sterilis (winter wild oat) than to Avena fatua (common wild oat). researchgate.netmdpi.com At a concentration of 320 µM, this compound was phytotoxic to A. sterilis, while its effect on A. fatua was considerably lower. researchgate.net This selectivity is a key characteristic, as both Avena species are problematic weeds in cereal crops. plos.orgwikipedia.org Further studies indicated that this compound, at concentrations up to 640 µM, did not produce any phytotoxic symptoms on a range of other monocotyledonous and dicotyledonous plants tested. researchgate.net The only exception noted was leaf necrosis on tomato (Lycopersicon esculentum) seedlings when the compound was applied through the vascular system. researchgate.net This selective action against wild oats highlights its potential as a targeted herbicide. tandfonline.com
Table 1: Selective Phytotoxicity of this compound
| Plant Species | Observed Effect | Concentration | Citation |
|---|---|---|---|
| Avena sterilis (Wild Oat) | High phytotoxicity (leaf necrosis) | 320 µM | researchgate.net |
| Avena fatua (Wild Oat) | Lower phytotoxicity compared to A. sterilis | 320 µM | researchgate.netmdpi.com |
| Other Monocots & Dicots | No symptoms of phytotoxicity | Up to 640 µM | researchgate.net |
| Lycopersicon esculentum (Tomato) | Leaf necrosis (via vascular application) | Up to 640 µM | researchgate.net |
The phytotoxicity of this compound manifests in specific ways on plant tissues. The most prominent effect is the induction of leaf necrosis, particularly on seedling cuttings of susceptible species like Avena sterilis that are partially immersed in a this compound solution. researchgate.netmdpi.comresearchgate.net This symptom indicates cell death and tissue damage. revistacultivar.com
Another characteristic effect is the compound's ability to cause abnormal chlorophyll (B73375) retention. bioaustralis.comcaymanchem.combioaustralis.com When droplets of a this compound solution are placed on detached leaves, they form "green islands" at the application site. researchgate.net This phenomenon, where the treated area remains green while the surrounding tissue senesces and turns yellow, is also observed with the related compound pyrenophorin (B1236334). nih.gov this compound has been shown to induce chlorophyll retention in wild oats at a concentration of 64 µM. caymanchem.combertin-bioreagent.com
Interestingly, despite its potent effects on leaf tissue, this compound does not appear to affect the early developmental stages of Avena sterilis. researchgate.netmdpi.com Studies have shown that the compound has no impact on either seed germination or the subsequent seedling growth of this susceptible species. researchgate.netresearchgate.net This is in contrast to its structural analogue, pyrenophorin, which has been found to inhibit seed germination in several graminaceous plants, including Avena sterilis and Avena fatua, at a concentration of 60 µM. nih.gov Some sources suggest this compound inhibits seed germination, but once germinated, it may enhance root development. bioaustralis.combioaustralis.com However, research focused on its pathogenic activity on A. sterilis did not observe an effect on germination or seedling growth. researchgate.net
The selective and potent phytotoxic effects of this compound have led to its consideration as a potential natural herbicide. researchgate.netmdpi.com Its ability to target problematic weeds like Avena sterilis while leaving other species, including some crops, unharmed is a highly desirable trait for an herbicide. researchgate.nettandfonline.com Fungal phytotoxins are increasingly being explored as alternatives to synthetic herbicides, offering potentially novel mechanisms of action that could help manage herbicide-resistant weed populations. mdpi.comnih.gov this compound, isolated from a pathotype of Drechslera avenae, has been specifically proposed as a selective herbicide for the control of wild oats. nih.govcambridge.org
Investigations into the biochemical mode of action of this compound have revealed that it operates differently from many widely used commercial herbicides. nih.govacs.org A study using 1H Nuclear Magnetic Resonance (NMR) fingerprinting compared the metabolic effects of this compound on Avena sterilis with those of several synthetic herbicides with known mechanisms of action. acs.org The results showed that the metabolic profile induced by this compound did not match those of herbicides that inhibit key enzymes such as 5-enolpyruvylshikimate-3-phosphate synthase (inhibited by glyphosate), 4-hydroxyphenyl-pyruvate-dioxygenase (inhibited by mesotrione), phytoene (B131915) desaturase (inhibited by norflurazon), or those that disrupt photosystem I (paraquat) and photosystem II (diuron). mdpi.comacs.org This indicates that this compound has a unique mechanism of action, making it a valuable candidate for further investigation and development as a novel herbicide. mdpi.comacs.org
Antimicrobial and Antifungal Efficacy
In addition to its phytotoxic properties, this compound demonstrates a broad spectrum of antimicrobial and antifungal activities. mdpi.comtandfonline.com It has been found to be active against various fungi, bacteria, and algae. mdpi.com
Research has established its efficacy against the fungi Microbotryum violaceum and the yeast Saccharomyces cerevisiae, with a reported Minimum Inhibitory Concentration (MIC) of 4 µM against S. cerevisiae. tandfonline.comcaymanchem.comnih.govexlibrisgroup.com Its potent antifungal activity is a frequently cited characteristic. tandfonline.com
This compound's antimicrobial activity extends to bacteria. tandfonline.com It has shown effectiveness against both the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Bacillus megaterium. tandfonline.comresearchgate.net Furthermore, it exhibits antialgal properties, with reported activity against Chlorella fusca. tandfonline.comresearchgate.net This diverse biological activity underscores the compound's potential beyond agricultural applications. mdpi.comtandfonline.com
Table 2: Antimicrobial and Antifungal Spectrum of this compound
| Kingdom | Organism | Activity Noted | Citation |
|---|---|---|---|
| Fungi | Microbotryum violaceum | Antifungal | tandfonline.comresearchgate.netnih.gov |
| Fungi | Saccharomyces cerevisiae | Antifungal (MIC = 4 µM) | tandfonline.comcaymanchem.comnih.gov |
| Bacteria | Escherichia coli (Gram-negative) | Antibacterial | tandfonline.comresearchgate.net |
| Bacteria | Bacillus megaterium (Gram-positive) | Antibacterial | tandfonline.comresearchgate.net |
| Protista | Chlorella fusca (Alga) | Antialgal | tandfonline.comresearchgate.net |
Activity against Fungi (e.g., Microbotryum violaceum, Saccharomyces cerevisiae)
This compound has demonstrated significant antifungal properties against various fungal species. It is notably active against the biotrophic pathogen Microbotryum violaceum and the yeast Saccharomyces cerevisiae. mdpi.comtandfonline.com Research has confirmed the antifungal activity of this compound, with a reported minimum inhibitory concentration (MIC) of 4 μM for S. cerevisiae. bertin-bioreagent.comcaymanchem.com The compound and its derivatives, isolated from endophytic fungi such as Phoma sp., have consistently shown activity against M. violaceum. researchgate.net In some studies, this compound is described as being moderately active against M. violaceum. impurity.comresearchgate.netlookchem.com Its structural analog, pyrenophorin, also exhibits potent antifungal activity, significantly reducing the growth of both M. violaceum and S. cerevisiae at a concentration of 5 μM. bioaustralis.com
Table 1: Antifungal Activity of this compound
| Fungal Species | Activity | Concentration | Citation |
| Microbotryum violaceum | Active/Moderately Active | - | mdpi.comtandfonline.comresearchgate.netimpurity.comresearchgate.netlookchem.com |
| Saccharomyces cerevisiae | Active | MIC = 4 μM | mdpi.comtandfonline.combertin-bioreagent.comcaymanchem.com |
Broad-Spectrum Antimicrobial Effects (e.g., against Chlorella fusca, Escherichia coli, Bacillus megaterium)
This compound exhibits a broad spectrum of antimicrobial activity, affecting not only fungi but also algae and bacteria. tandfonline.com Studies have documented its inhibitory effects against the green alga Chlorella fusca, the Gram-negative bacterium Escherichia coli, and the Gram-positive bacterium Bacillus megaterium. tandfonline.comresearchgate.netresearchgate.net This wide range of activity highlights the potential of this compound as a broad-spectrum antimicrobial agent. The antimicrobial properties of this compound and its derivatives have been observed in compounds isolated from endophytic fungi. researchgate.net
Table 2: Broad-Spectrum Antimicrobial Activity of this compound
| Organism | Type | Activity | Citation |
| Chlorella fusca | Alga | Active | tandfonline.comresearchgate.netresearchgate.net |
| Escherichia coli | Bacterium (Gram-negative) | Active | tandfonline.comresearchgate.netresearchgate.net |
| Bacillus megaterium | Bacterium (Gram-positive) | Active | tandfonline.comresearchgate.netresearchgate.net |
Anti-Pathogen Activity against Plant Fungi
This compound has been identified as a metabolite with activity against plant pathogenic fungi. impurity.com It was first isolated from Pyrenophora avenae, a known plant pathogen. researchgate.net Research has shown that this compound produced by the endophytic fungus Lophodermium nitens can significantly reduce the cell dry weight of Cronartium ribicola, the fungus that causes white pine blister rust. researchgate.net This suggests that this compound-producing endophytes may enhance the host tree's tolerance to this disease. researchgate.net Furthermore, other metabolites from the genus Pyrenophora have demonstrated antifungal properties against various plant pathogenic fungi. mdpi.com
Antiparasitic and Anthelmintic Properties
Activity against Nematodes (e.g., Haemonchus contortus)
This compound has demonstrated notable anthelmintic properties. tandfonline.comresearchgate.net It has been shown to be active against nematodes, highlighting its potential as an antiparasitic agent. lookchem.com
Mammalian Enzyme Inhibition
Human Topoisomerase IIα Inhibition
This compound has been found to inhibit the activity of human topoisomerase IIα. caymanchem.comglpbio.com This enzyme is crucial for managing DNA topology during cellular processes. researchgate.netnih.gov Studies have shown that this compound impairs the function of human topoisomerase II at concentrations of 75 and 100 μM. bertin-bioreagent.comcaymanchem.comresearchgate.netnih.gov The initial inhibitory concentration for this activity was reported to be 75 μM. researchgate.netnih.gov Interestingly, while this compound inhibits the human enzyme, it does not show any effect on bacterial gyrase, the bacterial equivalent of topoisomerase II. researchgate.netnih.gov
Table 3: Inhibition of Human Topoisomerase IIα by this compound
| Enzyme | Organism | Activity | Effective Concentrations | Citation |
| Topoisomerase IIα | Human | Inhibits | 75 μM, 100 μM | bertin-bioreagent.comcaymanchem.comresearchgate.netnih.gov |
Emerging Pharmacological Indications (General Overview)
This compound has demonstrated a variety of biological effects, indicating its potential for further pharmacological investigation. These activities include antifungal, antimicrobial, phytotoxic, and anthelmintic properties. tandfonline.com
Antifungal and Antimicrobial Activity:
This compound shows potent antifungal activity against Microbotryum violaceum and Saccharomyces cerevisiae. tandfonline.com It also displays antimicrobial activity against Chlorella fusca, Escherichia coli, and Bacillus megaterium. tandfonline.comresearchgate.net The minimum inhibitory concentration (MIC) against S. cerevisiae has been reported to be 4 μM. caymanchem.combertin-bioreagent.com
Anthelmintic and Cytotoxic Activities:
The compound has been noted for its anthelmintic properties. tandfonline.com Furthermore, this compound has been found to inhibit human topoisomerase II α at concentrations of 75 and 100 μM. caymanchem.combertin-bioreagent.comchemicalbook.comglpbio.com
Phytotoxic Effects:
This compound exhibits selective phytotoxicity. It induces leaf necrosis and chlorophyll retention in wild oats (Avena sterilis) at a concentration of 64 μM. caymanchem.combertin-bioreagent.com However, it does not affect the seed germination or seedling growth of this species. researchgate.net Research using metabolic fingerprinting suggests that the mode of action of this compound in plants differs from that of several common herbicides, indicating a potentially novel mechanism. acs.orgacs.orgnih.gov
Anti-inflammatory Potential:
Recent in silico studies have suggested that this compound may act as a COX-2 inhibitor, indicating potential as an anti-inflammatory agent. semanticscholar.orgnih.gov Molecular docking studies showed that this compound had a low binding energy to the COX-2 enzyme, comparable to the standard anti-inflammatory drug diclofenac. semanticscholar.orgnih.gov
Table of Biological Activities:
| Activity | Target Organism/System | Effective Concentration | Reference |
| Antifungal | Microbotryum violaceum | Not specified | tandfonline.com |
| Antifungal | Saccharomyces cerevisiae | MIC = 4 μM | tandfonline.comcaymanchem.combertin-bioreagent.com |
| Antimicrobial | Chlorella fusca | Not specified | tandfonline.comresearchgate.net |
| Antimicrobial | Escherichia coli | Not specified | tandfonline.comresearchgate.net |
| Antimicrobial | Bacillus megaterium | Not specified | tandfonline.comresearchgate.net |
| Cytotoxic | Human topoisomerase II α | 75 and 100 μM | caymanchem.combertin-bioreagent.comchemicalbook.comglpbio.com |
| Phytotoxic | Avena sterilis (wild oats) | 64 μM | caymanchem.combertin-bioreagent.com |
| Anti-inflammatory | COX-2 enzyme (in silico) | Not applicable | semanticscholar.orgnih.gov |
Structure Activity Relationship Sar Studies of Pyrenophorol and Derivatives
Correlating Structural Modulations with Biological Potency
The biological potency of pyrenophorol is intrinsically linked to its C2-symmetric 16-membered macrodiolide structure. tandfonline.com This framework, a head-to-tail dimerization of two C8 hydroxy acid subunits, is a key determinant of its bioactivity. tandfonline.com Modifications to this core structure, such as the introduction or removal of functional groups, can significantly impact its biological profile.
Research has shown that the presence and configuration of the hydroxyl groups are crucial for its activity. For instance, the antifungal and phytotoxic effects are sensitive to changes in the stereochemistry of these groups. tandfonline.comresearchgate.net The development of synthetic routes to this compound and its derivatives has been instrumental in allowing for systematic modifications and the subsequent evaluation of their biological effects. acs.org These synthetic efforts have enabled the exploration of how changes in the macrocyclic ring's conformation and the nature of its substituents influence the molecule's interaction with biological targets. researchgate.netacs.org
The double bonds within the macrocycle also play a role in its biological activity. Saturation of these bonds, as seen in derivatives like tetrahydrothis compound, leads to a modified bioactivity profile, indicating that the rigidity and electronic properties conferred by the unsaturated system are important for its potency. researchgate.netinformahealthcare.com
Comparative Biological Activity with Related Macrodiolides
Pyrenophorin (B1236334), the diketone analogue of this compound, generally exhibits more potent but less selective biological activity. bioaustralis.com It demonstrates significant antifungal properties, being active against Microbotryum violaceum and Saccharomyces cerevisiae at a concentration of 5 µM. mdpi.com Pyrenophorin also shows strong cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.07 to 7.8 µM. mdpi.comuni-duesseldorf.de In terms of phytotoxicity, pyrenophorin inhibits seed germination and root growth in several graminaceous plants at a concentration of 60 µM and reduces chlorophyll (B73375) levels at 320 µM. caymanchem.com
Dihydropyrenophorin also possesses a range of biological activities, including phytotoxic, antibacterial, antifungal, and antialgal properties. mdpi.com The antimicrobial activities of dihydropyrenophorin are comparable to those of this compound. mdpi.com
A notable trend is that analogues containing a ketone group conjugated with an adjacent double bond, such as pyrenophorin, tend to be more toxic than their counterparts with a hydroxyl group at that position, like this compound. researchgate.net
Synthesized Derivatives and Their Bioactivity Profiles
The synthesis of this compound derivatives has been a key strategy for exploring its SAR. By creating new analogues, researchers can probe the importance of different structural motifs for biological activity.
Tetrahydrothis compound, a derivative where the double bonds of the macrocycle have been saturated, has been synthesized and evaluated for its biological activity. tandfonline.cominformahealthcare.com It has been shown to exhibit moderate antibacterial activity against Escherichia coli and Bacillus megaterium, as well as antifungal activity. researchgate.net The synthesis of tetrahydrothis compound has been achieved through stereoselective methods, which are crucial for obtaining enantiomerically pure forms for accurate biological testing. tandfonline.comresearchgate.net
4,4-Diacetylthis compound is another synthetically derived analogue of this compound. tandfonline.cominformahealthcare.com Its synthesis has been accomplished as part of broader research programs aimed at creating novel, biologically active macrodiolides. tandfonline.com While the synthesis has been reported, detailed public information on its specific bioactivity profile is less common compared to this compound and its closer analogues like pyrenophorin. The creation of such derivatives is vital for a comprehensive understanding of the SAR of the this compound family.
Stereochemical Influences on Biological Activity
The stereochemistry of this compound is a critical factor governing its biological activity. tandfonline.comresearchgate.net The specific spatial arrangement of the hydroxyl and methyl groups on the 16-membered ring is essential for its potent and selective effects. tandfonline.com The natural form of this compound possesses a C2-symmetric structure, and deviations from this specific stereoisomeric form can lead to a significant reduction or complete loss of biological activity. tandfonline.comresearchgate.net
Total synthesis has been a powerful tool for investigating the role of stereochemistry. By synthesizing different stereoisomers of this compound, researchers can directly assess how changes in the 3D structure of the molecule affect its interaction with biological targets. researchgate.net For example, the synthesis of both enantiomers of this compound has allowed for a direct comparison of their biological activities, confirming that the naturally occurring stereoisomer is the more active form. acs.orgresearchgate.net The precise stereochemistry is particularly important for its antifungal and phytotoxic activities, where even minor changes can lead to a dramatic decrease in potency. tandfonline.comresearchgate.net
Table of Biological Activities
| Compound | Organism/Cell Line | Activity | Concentration/IC50 |
|---|---|---|---|
| This compound | Saccharomyces cerevisiae | Antifungal | MIC = 4 µM caymanchem.com |
| Microbotryum violaceum | Antifungal | Active caymanchem.com | |
| Wild Oats | Phytotoxic (leaf necrosis) | 64 µM caymanchem.com | |
| Human Topoisomerase II α | Inhibition | 75-100 µM caymanchem.com | |
| Pyrenophorin | Microbotryum violaceum | Antifungal | 5 µM mdpi.com |
| Saccharomyces cerevisiae | Antifungal | 5 µM mdpi.com | |
| Various Cancer Cell Lines | Cytotoxic | IC50 = 0.07-7.8 µM mdpi.comuni-duesseldorf.de | |
| Graminaceous Plants | Phytotoxic | 60 µM caymanchem.com | |
| Dihydropyrenophorin | Various | Antibacterial, Antifungal, Antialgal, Phytotoxic | - mdpi.com |
| Tetrahydrothis compound | Escherichia coli | Antibacterial | Moderate Activity researchgate.net |
| Bacillus megaterium | Antibacterial | Moderate Activity researchgate.net | |
| Various | Antifungal | Active researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational and mathematical modeling approach used to correlate the chemical structure of compounds with their biological activity. ajrconline.orglongdom.orgresearchgate.net This methodology is pivotal in drug discovery and medicinal chemistry for predicting the activity of new or unsynthesized compounds, thereby accelerating the process of lead optimization. ajrconline.orgnih.gov While direct and extensive QSAR studies specifically focused on this compound are not widely documented in publicly available research, the methodologies applied to other macrolides and natural product-derived antifungal agents provide a clear framework for how such studies would be conducted. researchgate.netnih.govfrontiersin.org
The fundamental principle of QSAR is to establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. longdom.org This relationship is then used to predict the activity of novel analogs. The process generally involves selecting a dataset of compounds, calculating molecular descriptors, generating a model through statistical methods, and validating the model's predictive power. researchgate.netnih.gov
Detailed Research Findings
In the absence of specific QSAR models for this compound, the focus remains on the established methodologies used for structurally related or functionally similar compounds, such as other macrolides and antifungal agents. researchgate.netnih.gov These studies often employ a variety of QSAR techniques to understand how structural modifications influence activity.
A common approach is the use of Multiple Linear Regression (MLR) , where a linear equation is derived to correlate biological activity with various physicochemical descriptors. researchgate.netijpsr.com These descriptors can include parameters related to lipophilicity (e.g., logP), electronic properties, and steric effects. ajrconline.org For macrolide derivatives, QSAR studies using MLR have been performed to establish relationships between molecular descriptors and antibacterial activity. researchgate.net
More advanced and widely used methods are three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) . hanyang.ac.krcresset-group.com These methods are particularly powerful because they consider the 3D structure of the molecules.
CoMFA calculates the steric and electrostatic fields of a set of aligned molecules within a 3D grid. The resulting field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). cresset-group.comsioc-journal.cn This provides a 3D map that visualizes regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.
CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the structure-activity relationship. hanyang.ac.krunar.ac.id
For instance, 3D-QSAR studies on novel 1,2,4-triazole-thioether compounds with antifungal properties have successfully used the CoMFA method. nih.govfrontiersin.org In one such study against P. piricola, a reliable CoMFA model was established with a high correlation coefficient (r²) of 0.991 and a cross-validated coefficient (q²) of 0.514, indicating good predictive ability. nih.gov Similarly, a study on phenylpyrrole fungicides against Rhizoctonia solani developed a CoMFA model with a q² of 0.503 and an r² of 0.974. sioc-journal.cn
The robustness and predictive accuracy of a QSAR model are assessed through rigorous validation. nih.gov Key statistical parameters used for this purpose are:
Correlation Coefficient (r²) : This value indicates the goodness of fit of the model, or how well it explains the variance in the observed activity of the training set compounds. Values closer to 1.0 suggest a stronger correlation. mdpi.com
Cross-validated Correlation Coefficient (q² or r²cv) : This is a measure of the model's internal predictive ability, typically calculated using the leave-one-out (LOO) method. A q² value greater than 0.5 is generally considered indicative of a robust model with good predictive power. nih.govfrontiersin.org
Predictive Correlation Coefficient (r²pred) : This parameter assesses the model's ability to predict the activity of an external test set of compounds not used in model generation. unar.ac.id
The table below summarizes the statistical validation parameters from several representative QSAR studies on antifungal or antimicrobial compounds, illustrating the standards for model reliability.
| Compound Class | QSAR Method | Target Organism/Protein | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Reference |
|---|---|---|---|---|---|
| 1,2,4-Triazole-thioethers (Menthol-derived) | CoMFA | P. piricola | 0.514 | 0.991 | nih.gov |
| 1,2,4-Triazole-thioethers (Nopol-based) | CoMFA | P. piricola | 0.685 | 0.944 | frontiersin.org |
| Phenylpyrrole Fungicides | CoMFA | Rhizoctonia solani | 0.503 | 0.974 | sioc-journal.cn |
| Quinazolin-4(3H)-one Analogs | CoMFA | EGFR | 0.570 | 0.855 | unar.ac.id |
| Quinazolin-4(3H)-one Analogs | CoMSIA | EGFR | 0.599 | 0.895 | unar.ac.id |
| Camphor Derivatives | Linear Regression | T. versicolor | Not Reported | 0.911 | mdpi.com |
These methodologies, if applied to this compound and its derivatives, would involve synthesizing or computationally generating a series of analogs with modifications at key positions. By measuring the antifungal activity of these analogs and applying QSAR methods like CoMFA and CoMSIA, researchers could develop predictive models. These models would offer valuable insights into the specific structural features of the this compound macrocycle that are essential for its biological function, guiding the design of new, potentially more potent antifungal agents.
Ecological Roles and Biotechnological Applications
Role in Fungal Ecology and Plant-Pathogen Interactions
Pyrenophorol plays a crucial role in the ecological niche of the fungi that produce it, particularly in the context of plant-pathogen interactions. It is recognized as a phytotoxin, a substance produced by a pathogen that is toxic to a plant host. Fungi such as Drechslera avenae (the teleomorph of Pyrenophora avenae), the causal agent of leaf spot disease in oats, produce this compound. aua.grmdpi.com The compound contributes to the virulence of the fungus, aiding in the infection process and the development of disease symptoms. researchgate.net
Research has demonstrated that this compound exhibits selective phytotoxicity. For instance, a pathotype of Drechslera avenae that produces this compound is pathogenic to wild oat (Avena sterilis) but not to several other related plant species. researchgate.net At a concentration of 320 µM, this compound was found to be phytotoxic to Avena sterilis and, to a lesser extent, Avena fatua. researchgate.net The toxicity manifests as leaf necrosis on seedlings. researchgate.netresearchgate.net Interestingly, the compound did not affect seed germination or seedling growth of A. sterilis, suggesting a specific mode of action on developed plant tissues. researchgate.netresearchgate.net This host-specific action indicates that this compound is a key factor in the pathogenic specialization of the fungus.
Beyond pathogenic interactions, this compound is also produced by endophytic fungi, such as Phoma species and Lophodermium nitens, which live symbiotically within plant tissues without causing disease. researchgate.netpreprints.org In these relationships, the production of bioactive compounds like this compound can be beneficial for the host plant. The antifungal properties of this compound can protect the host from pathogenic fungal infections. researchgate.netresearchgate.net For example, this compound produced by the pine endophyte Lophodermium nitens has been shown to suppress the growth of the pine pathogen Cronartium ribicola. preprints.org This suggests a defensive role for the compound, mediating the protective symbiosis between the endophyte and the host plant.
Environmental Fate and Toxicity Considerations
The potential use of this compound in agricultural applications necessitates a thorough understanding of its environmental behavior and its effects on non-target organisms.
The ecotoxicity of this compound has been evaluated against a range of aquatic organisms, providing insight into its potential environmental impact. A key study compared the acute toxicity of this compound with a structurally related compound, pyrenophorin (B1236334). The results indicated that this compound is generally less toxic to the tested aquatic species than pyrenophorin. nih.gov
The highest acute toxicity for this compound was observed against the bacterium Vibrio fischeri, with a 5-minute median effective concentration (EC50) of 801 x 10⁻⁵ M. nih.gov In contrast, the green alga Pseudokirchneriella subcapitata showed a lack of sensitivity to this compound, with a median inhibitory concentration greater than 10 x 10⁻⁵ M. nih.gov The study also found that pyrenophorin was more toxic than this compound to the cyanobacterium Oscillatoria perornata, the aquatic plant Lemna minor, and the brine shrimp Artemia fransiscana. nih.gov
Detailed information on the specific biodegradation pathways of this compound in the environment is not extensively documented in the available scientific literature. However, natural products are often considered to have an advantage in terms of environmental impact due to their potential for biodegradation. mdpi.com A study on the biosynthesis of this compound has identified key enzymes, such as a flavoenzyme (PylE) and a hydrolase (PylB), that are involved in its formation and modification within the producing fungus. acs.org While this provides insight into its biochemical synthesis, the pathways for its breakdown in soil or aquatic environments by other microorganisms have yet to be fully elucidated. The general assumption is that, like many natural organic compounds, it would be subject to microbial degradation, though the specific enzymes, pathways, and degradation rates are areas requiring further research.
Agricultural Applications as a Bio-Pesticide
The unique biological activities of this compound make it a compound of interest for the development of environmentally friendlier agricultural products.
The selective phytotoxicity of this compound against wild oat (Avena sterilis) presents a significant opportunity for its development as a bio-herbicide. researchgate.netmdpi.com This specificity is highly desirable in weed management, as it minimizes damage to non-target crop plants. Research has shown that this compound's mode of action in Avena sterilis is distinct from that of several widely used synthetic herbicides, including glyphosate, diuron, and paraquat. researchgate.netnih.gov The development of herbicides with new modes of action is crucial for managing the growing problem of herbicide-resistant weeds. mdpi.com As a natural compound, this compound serves as a promising lead molecule for the creation of new herbicidal products that are both effective and have a favorable environmental profile. mdpi.com
In addition to its herbicidal properties, this compound exhibits potent antifungal activity, suggesting its potential as a biocontrol agent against plant diseases. researchgate.net It has been shown to be active against the fungus Microbotryum violaceum and the yeast Saccharomyces cerevisiae. mdpi.com This antimicrobial spectrum indicates that this compound could be used to inhibit the growth of various plant pathogenic fungi.
Furthermore, the fungi that produce this compound can themselves be considered as biocontrol agents. Endophytic fungi, such as Phoma spp., that produce a range of antimicrobial compounds including this compound, can be harnessed to protect crops. researchgate.netscispace.com The application of these endophytic fungi or their extracts containing this compound and other active metabolites could provide a natural and effective way to manage plant diseases, reducing the reliance on synthetic fungicides. researchgate.net
Compound Reference Table
Potential in Pharmaceutical Development and Drug Discovery
This compound, a 16-membered macrocyclic dilactone produced by various fungi, has garnered attention in the scientific community for its diverse biological activities, suggesting its potential as a lead compound in pharmaceutical research. caymanchem.combertin-bioreagent.comtandfonline.com Its intriguing C2-symmetric structure and potent bioactivities have made it a subject of interest for drug discovery programs. tandfonline.com
The compound has demonstrated a range of effects, including antifungal, antimicrobial, anthelmintic, and enzyme-inhibiting properties. tandfonline.combioaustralis.com These activities are attributed to its unique chemical structure, which has been the target of numerous total synthesis efforts. thieme-connect.comfigshare.comacs.org
Antifungal and Antimicrobial Activity
Detailed research has highlighted this compound's significant inhibitory action against various fungal and bacterial species. It shows powerful antifungal activity against Saccharomyces cerevisiae and Microbotryum violaceum, with a reported Minimum Inhibitory Concentration (MIC) of 4 μM for S. cerevisiae. caymanchem.comtandfonline.com Its antimicrobial properties also extend to bacteria, with demonstrated activity against Escherichia coli and Bacillus megaterium. tandfonline.com This broad-spectrum antimicrobial action underscores its potential for development into new antibiotic agents.
Anthelmintic Properties
Originally isolated as helmidiol from Alternaria alternata, this compound has been noted for its pronounced anthelmintic properties. thieme-connect.com This activity suggests its potential as a scaffold for developing new treatments against parasitic worm infections. tandfonline.combioaustralis.com
Enzyme Inhibition
One of the most significant findings related to this compound's pharmaceutical potential is its ability to inhibit human topoisomerase II α. caymanchem.comchemicalbook.com It demonstrates this inhibitory effect at concentrations of 75 and 100 μM. caymanchem.combertin-bioreagent.com Topoisomerase II is a crucial enzyme in DNA replication and is a well-established target for anticancer drugs. This compound's ability to interfere with this enzyme suggests a potential, yet unexplored, avenue for cancer research. Furthermore, it has been identified as a weak inhibitor of propyl endopeptidases. bioaustralis.com
The diverse biological profile of this compound makes it a valuable natural product for further investigation in drug discovery and development.
Table 1: Summary of Researched Biological Activities of this compound
| Activity Type | Target Organism/Enzyme | Observed Effect | Concentration/MIC | Reference(s) |
| Antifungal | Saccharomyces cerevisiae | Inhibition | 4 μM | caymanchem.comtandfonline.com |
| Antifungal | Microbotryum violaceum | Active | Not specified | caymanchem.comtandfonline.com |
| Antimicrobial | Escherichia coli | Potent activity | Not specified | tandfonline.com |
| Antimicrobial | Bacillus megaterium | Potent activity | Not specified | tandfonline.com |
| Anthelmintic | Not specified | Pronounced properties | Not specified | thieme-connect.com |
| Enzyme Inhibition | Human topoisomerase II α | Inhibition | 75 and 100 μM | caymanchem.combertin-bioreagent.com |
| Enzyme Inhibition | Propyl endopeptidases | Weak inhibition | Not specified | bioaustralis.com |
| Phytotoxic | Avena sterilis (Wild Oats) | Leaf necrosis | 64 μM | caymanchem.commdpi.com |
Future Directions and Research Perspectives
Comprehensive Mechanistic Insights into Biological Activities
While pyrenophorol has been identified as having phytotoxic and antifungal effects, the precise molecular mechanisms underlying these activities remain largely unelucidated. mdpi.comresearchgate.net Future research must prioritize a deep dive into its mode of action. For instance, its reported herbicidal activity against wild oat (Avena sterilis) is known to differ from that of common herbicides like glyphosate, but its specific molecular target is unknown. researchgate.net
Key research questions to address include:
Identification of Molecular Targets: What specific enzymes, proteins, or cellular pathways does this compound interact with in target organisms like fungi and plants?
Understanding Selective Toxicity: How does this compound achieve selective toxicity, for example, affecting wild oats but not other related plant species? researchgate.net Uncovering the basis for this selectivity is crucial for its development as a bioherbicide.
Elucidation of Antifungal Action: What is the mechanism behind its antifungal activity against pathogens such as Microbotryum violaceum? researchgate.netmdpi.com Does it disrupt cell wall integrity, interfere with metabolic pathways, or induce oxidative stress?
Role of Redox Processes: Investigating the potential role of this compound in modulating cellular redox balances could provide insights into its bioactivity, a strategy that is being explored for other natural products in medicine and agriculture. europa.eu
Advanced techniques such as cellular thermal shift assays (CETSA), chemoproteomics, and transcriptomic or metabolomic profiling of treated organisms will be instrumental in identifying the direct binding partners and downstream physiological effects of this compound.
Engineering Biosynthetic Pathways for Enhanced Production and Novel Analogues
The recent discovery and characterization of the this compound biosynthetic gene cluster (BGC), denoted as 'pyl', from a sponge-derived fungus represents a significant breakthrough. acs.orgacs.org This knowledge opens the door to metabolic engineering strategies aimed at improving the production of this compound and generating novel, potentially more potent analogues.
Future research in this area should focus on:
Pathway Elucidation and Optimization: The functions of key enzymes in the pathway, such as the hydroxylase PylC and the unique flavoenzyme isomerase PylE, have been identified. acs.org Overexpression of the entire BGC or rate-limiting enzymes in a suitable heterologous host could lead to significantly enhanced yields.
Combinatorial Biosynthesis: The modular nature of polyketide synthases involved in this compound biosynthesis offers opportunities for combinatorial biosynthesis. Domain swapping or targeted mutagenesis could be employed to alter the polyketide backbone, leading to the creation of new derivatives.
Mutasynthesis: This technique, which combines chemical synthesis with metabolic engineering, could be applied by feeding chemically synthesized, modified precursor molecules to a mutant strain blocked in the early stages of the this compound pathway. psu.edu This would allow for the enzymatic incorporation of novel building blocks, expanding the chemical diversity of the this compound family.
Enzymatic Tailoring: The tailoring enzymes, particularly PylE which catalyzes an intriguing isomerization, could be used as biocatalysts to modify the this compound scaffold or other related molecules in chemoenzymatic synthesis approaches. researchgate.netacs.orgnih.gov
These strategies hold the promise of creating a library of this compound analogues with improved efficacy, stability, or selectivity, which can then be screened for enhanced biological activities. engineering.org.cn
Development of Advanced Synthetic Strategies for Complex Derivatives
While the stereoselective total synthesis of this compound has been successfully accomplished, these routes are often lengthy and not always suitable for producing large quantities or a wide array of derivatives for extensive structure-activity relationship (SAR) studies. mdpi.comresearchgate.net The future of this compound chemistry lies in the development of more efficient, flexible, and scalable synthetic strategies.
Key objectives for synthetic chemists include:
Convergent and Efficient Synthesis: Designing more convergent synthetic routes that can be easily adapted to produce a variety of analogues by modifying the constituent fragments before their assembly. researchgate.net
Biomimetic Synthesis: Applying biomimetic approaches that mimic the key bond-forming events of the natural biosynthetic pathway, such as the macrocyclization step, could lead to more efficient and stereocontrolled syntheses. engineering.org.cn
Scaffold Hopping: Utilizing scaffold-hopping strategies, where the core this compound structure is replaced by isosteric nitrogen or sulfur-containing rings, could lead to the discovery of novel derivatives with entirely different physicochemical and biological properties. mdpi.com
The development of such advanced synthetic methods is essential for systematically exploring the chemical space around the this compound scaffold and for optimizing its properties for specific applications. nih.gov
In-depth Ecological Studies and Environmental Impact Assessment
This compound is a natural product synthesized by endophytic and pathogenic fungi, suggesting it plays a role in complex ecological interactions, such as plant-microbe and microbe-microbe competition. researchgate.netmdpi.com If this compound is to be developed for widespread agricultural use, a thorough understanding of its ecological function and environmental fate is imperative.
Future research should include:
Ecological Role: Investigating the concentration and distribution of this compound in natural settings to understand its role in mediating interactions between its producing fungus and the host plant or competing microbes. mdpi.com For example, it is known to inhibit the growth of the pine pathogen Cronartium ribicola. mdpi.com
Environmental Fate and Persistence: Studies on the stability and degradation of this compound in soil and water are needed to determine its environmental persistence.
Non-Target Effects: Assessing the impact of this compound on beneficial organisms, including soil microbiota, pollinators, and other non-target plants and insects, is a critical step in a comprehensive environmental risk assessment.
Ecosystem-Level Impact: Moving beyond single-species toxicity tests to evaluate potential impacts on community structure and ecosystem function, aligning with modern approaches to ecological impact assessment. nih.goviaia.org
These ecological studies are essential to ensure that any potential application of this compound is environmentally sustainable and does not lead to unintended negative consequences.
Translational Research for Agricultural and Pharmaceutical Applications
Translational research aims to bridge the gap between fundamental scientific discoveries and their practical application. cimmyt.orgalcimed.com For this compound, this involves a concerted effort to move from laboratory findings to tangible products for the agricultural and potentially pharmaceutical markets.
Priorities for translational research include:
Agricultural Development: Given its selective herbicidal properties, the primary translational goal is its development as a bioherbicide. researchgate.net This requires optimizing formulations to enhance stability and efficacy under field conditions, conducting extensive field trials to validate its effectiveness against target weeds like Avena fatua in various cropping systems, and navigating the regulatory approval process for agrochemicals. agrobiology.ru
Pharmaceutical Exploration: The reported antimicrobial activities of this compound and its derivatives warrant further investigation for pharmaceutical use. researchgate.net This would involve screening against a broader panel of human and animal pathogens, optimizing the structure to improve therapeutic index, and conducting preclinical studies. The development of efficient catalysts and production processes will be crucial for this endeavor. hungarytoday.huhun-ren.hu
Interdisciplinary Collaboration: Successful translation will require collaboration between chemists, biologists, agronomists, and industry partners. alcimed.com Establishing focused research programs, like the International Wheat Yield Partnership (IWYP) for crop improvement, can serve as a model for harnessing scientific findings to generate practical solutions. cimmyt.org
By focusing on these translational research pathways, the scientific community can work towards realizing the full potential of this compound as a valuable tool in creating more sustainable agricultural practices and potentially new therapeutic agents. europa.eu
Q & A
Q. What are the key synthetic steps and reaction conditions for Pyrenophorol?
this compound is synthesized via a stereoselective route starting from L-aspartic acid. Critical steps include:
- Epoxide ring-opening : Achieved under regioselective conditions to establish stereochemistry .
- CBS reduction : Used to obtain specific diastereomeric alcohols with high enantiomeric purity .
- Pinnick oxidation : Converts alcohols to ketones without over-oxidation .
- Mitsunobu diacylation : Forms the macrocyclic core with controlled stereochemistry (reaction conditions: 0°C to room temperature, pyridine solvent, 64% yield) .
- Purification : Column chromatography (silica gel, 100–200 mesh; hexane:ethyl acetate 8:2) .
Q. Which characterization techniques are essential for confirming this compound’s structure?
- NMR spectroscopy : H and C NMR data (e.g., δ 2.10 ppm for acetyl groups, δ 170.2 ppm for ester carbonyls) confirm functional groups and stereochemistry .
- IR spectroscopy : Peaks at 1740 cm (ester C=O) and 1680 cm (ketone C=O) validate intermediate structures .
- High-Resolution Mass Spectrometry (HRMS) : m/z 419 (M+Na) matches theoretical calculations (error < 0.002%) .
Q. How should researchers structure this compound-focused hypotheses using frameworks like PICOT or FINER?
- PICOT : Define P opulation (e.g., synthetic intermediates), I ntervention (e.g., Mitsunobu reaction), C omparison (alternative catalysts), O utcome (yield improvement), and T imeframe (reaction duration) .
- FINER : Ensure questions are F easible (e.g., accessible reagents), I nteresting (novel stereoselective methods), N ovel (unexplored derivatives), E thical (data transparency), and R elevant (therapeutic potential) .
Q. What experimental design principles apply to synthesizing this compound derivatives?
- Control variables : Temperature, solvent polarity, and catalyst loading (e.g., Mitsunobu’s reagent stoichiometry) .
- Replication : Repeat key steps (e.g., diacylation) to assess yield consistency .
- Blinding : Use independent analysts for spectroscopic interpretation to reduce bias .
Advanced Research Questions
Q. How can researchers optimize low yields in Mitsunobu diacylation for this compound derivatives?
- Methodology :
- Screen alternative phosphine ligands (e.g., tributylphosphine vs. triphenylphosphine) .
- Adjust solvent polarity (e.g., THF vs. DMF) to enhance nucleophilicity .
- Monitor reaction progress via TLC at 15-minute intervals to identify quenching points .
Q. What strategies resolve contradictions in stereochemical assignments from NMR data?
- Triangulation : Cross-validate H NMR coupling constants (e.g., Hz for trans-diaxial protons) with X-ray crystallography or computational modeling (if available) .
- Systematic reviews : Meta-analyze prior studies to identify consensus on chemical shifts for C2-symmetric macrocycles .
Q. How can statistical models improve reaction condition predictions for this compound analogs?
- Design of Experiments (DoE) : Use factorial designs to test interactions between temperature, catalyst loading, and solvent .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for novel derivatives .
Q. What comparative metrics evaluate alternative synthetic routes to this compound?
- Efficiency : Atom economy (%) and step count (e.g., 12-step vs. 15-step routes) .
- Sustainability : Solvent environmental impact (e.g., ethyl acetate vs. dichloromethane) .
- Yield reproducibility : Standard deviation across three independent trials .
Q. How should researchers address conflicting bioactivity data in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
